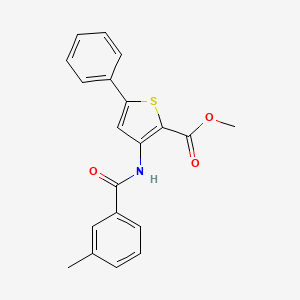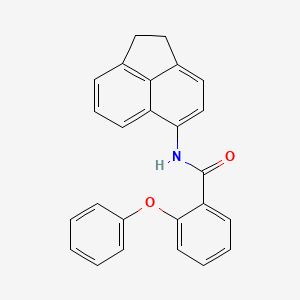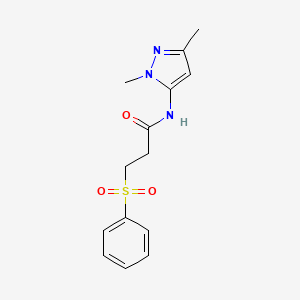![molecular formula C11H13N3S B6524330 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 440332-67-2](/img/structure/B6524330.png)
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione, also known as 4-PADQT, is a heterocyclic compound that belongs to the quinazoline family. It is a colorless, crystalline solid that has a molecular weight of 230.31 g/mol and a melting point of 95-96°C. 4-PADQT is a highly polar compound, with a logP value of -2.51. It has a variety of applications in both scientific research and medicinal chemistry.
作用机制
The mechanism of action of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the metabolism of folic acid, and inhibition of this enzyme can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Inhibition of DHFR by 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has been shown to lead to a variety of biochemical and physiological effects. In particular, the compound has been shown to reduce the levels of folic acid in the body, leading to a decrease in the synthesis of DNA and RNA. This can lead to a variety of cellular and metabolic changes, including changes in cell proliferation and apoptosis. In addition, 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has been shown to inhibit the enzyme thymidylate synthase, leading to a decrease in the production of thymidine, an essential component of DNA.
实验室实验的优点和局限性
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has a variety of advantages and limitations for use in laboratory experiments. On the one hand, the compound is relatively inexpensive, and it is relatively easy to synthesize. On the other hand, the compound is highly polar, and it can be difficult to work with in aqueous solutions. In addition, the compound has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione research. One potential area of research is the development of new synthetic methods for the synthesis of the compound. In addition, further research could be conducted on the biochemical and physiological effects of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione, including its effects on cell proliferation and apoptosis. Finally, research could be conducted on the potential applications of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione in medicinal chemistry, such as its use as an inhibitor of DHFR and thymidylate synthase.
合成方法
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione can be synthesized through a multi-step process. The synthesis begins with the reaction of 4-amino-3-chloropyridine and 2-chloroquinazoline-4-carboxylic acid. This reaction produces the intermediate compound 4-amino-2-chloro-1,2-dihydroquinazoline-4-carboxylic acid. The intermediate is then reacted with sodium hydroxide in acetonitrile to form the desired compound 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione.
科学研究应用
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as 4-amino-1,2-dihydroquinazoline-2-thione and 4-amino-1,2-dihydroquinazoline-2-thione-4-carboxylic acid. It has also been used in the synthesis of a variety of substituted quinazolin-4-ones, which have potential applications in medicinal chemistry.
属性
IUPAC Name |
4-(propan-2-ylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7(2)12-10-8-5-3-4-6-9(8)13-11(15)14-10/h3-7H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTKTSJMSYQXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylamino)quinazoline-2(1H)-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)
![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)


![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)


![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)
![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)
![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)